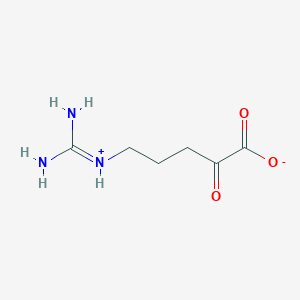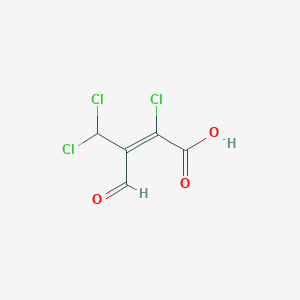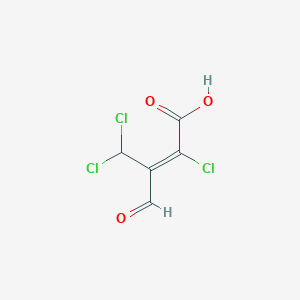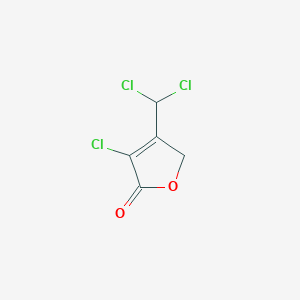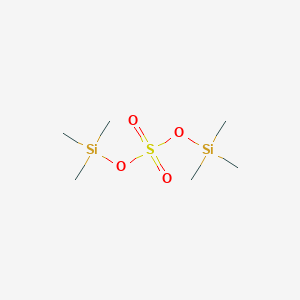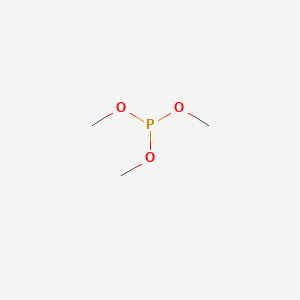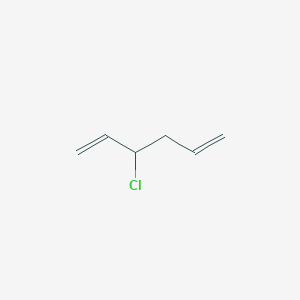
1,5-Hexadiene, 3-chloro-
Overview
Description
1,5-Hexadiene, 3-chloro- is an organic compound with the molecular formula C6H9Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro group and conjugated double bonds, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Hexadiene, 3-chloro- can be synthesized through several methods:
-
Reductive Coupling of Allyl Chloride: : This method involves the reaction of allyl chloride with magnesium in the presence of anhydrous diethyl ether. The reaction proceeds as follows: [ 2 \text{ClCH}_2\text{CH=CH}_2 + \text{Mg} \rightarrow (\text{CH}_2)_2(\text{CH=CH}_2)_2 + \text{MgCl}_2 ] The product is then purified through distillation .
-
Ethenolysis of 1,5-Cyclooctadiene: : This industrial method involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium(VII) oxide on alumina. The reaction is as follows: [ (\text{CH}_2\text{CH=CHCH}_2)_2 + 2 \text{CH}_2=\text{CH}_2 \rightarrow 2 (\text{CH}_2)_2\text{CH=CH}_2 ] This method is efficient for large-scale production .
Chemical Reactions Analysis
1,5-Hexadiene, 3-chloro- undergoes various types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bonds in 1,5-Hexadiene, 3-chloro- can undergo addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: This compound can be polymerized using alkyl metal coordination catalysts to form high-strength, flexible polymers.
Common reagents and conditions used in these reactions include halogens (e.g., bromine), hydrogen gas, and various catalysts such as palladium complexes.
Scientific Research Applications
1,5-Hexadiene, 3-chloro- has several scientific research applications:
Dehydrodimerization of Propylene: Bismuth oxide is used as an oxidant to convert propylene to 1,5-hexadiene, primarily forming benzene and small amounts of other compounds.
Cyclocopolymerization: This compound is used in cyclocopolymerization with palladium catalysts to yield soluble cyclocopolymers containing cyclic ketones.
Mechanism of Action
The mechanism of action of 1,5-Hexadiene, 3-chloro- involves its reactivity due to the presence of conjugated double bonds and a chloro group. The chloro group can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.
Comparison with Similar Compounds
1,5-Hexadiene, 3-chloro- can be compared with other similar compounds such as:
1,3-Butadiene: This compound has two conjugated double bonds but lacks the chloro group, making it less versatile in certain reactions.
3-Chloro-1-butene: This compound has a similar structure but with fewer carbon atoms, making it less useful in polymerization reactions.
The uniqueness of 1,5-Hexadiene, 3-chloro- lies in its combination of a chloro group and conjugated double bonds, providing a versatile intermediate for various chemical reactions and industrial applications.
Properties
IUPAC Name |
3-chlorohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZVWAUEENUFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336497 | |
| Record name | 3-Chloro-1,5-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28374-86-9 | |
| Record name | 3-Chloro-1,5-hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
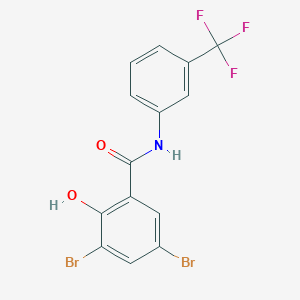
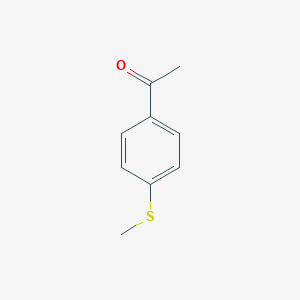

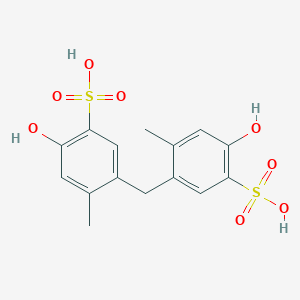

![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)
